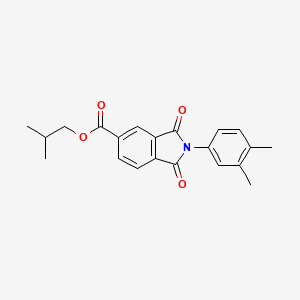

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Description

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of a dioxo-dihydro-isoindole core, which is substituted with a 3,4-dimethylphenyl group and a 2-methylpropyl ester group

Properties

Molecular Formula |

C21H21NO4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C21H21NO4/c1-12(2)11-26-21(25)15-6-8-17-18(10-15)20(24)22(19(17)23)16-7-5-13(3)14(4)9-16/h5-10,12H,11H2,1-4H3 |

InChI Key |

IHKWWDDWSUKNNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions to form an intermediate, which is then further reacted with phthalic anhydride to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, altering the compound’s properties.

Scientific Research Applications

Pharmaceutical Applications

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of isoindole compounds often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Case Study: Anti-inflammatory Activity

A study explored the synthesis of similar isoindole derivatives and evaluated their anti-inflammatory effects through molecular docking studies. These derivatives demonstrated potential dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes. The binding affinities observed suggest that 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate could exhibit comparable effects .

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing more complex molecules in organic chemistry. Its unique structure allows for various modifications leading to new derivatives with enhanced biological activity.

- Example: Synthesis Pathways

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving appropriate precursors. The resulting derivatives have been shown to possess varied pharmacological properties, making them suitable candidates for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into the potential mechanism of action and efficacy of the compound as a therapeutic agent.

| Study | Target | Binding Energy (kcal/mol) | Outcome |

|---|---|---|---|

| Study A | PqsR Protein (Pseudomonas aeruginosa) | -5.8 to -8.2 | Potential antibacterial activity |

| Study B | COX Enzyme | -6.5 | Anti-inflammatory potential |

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Diisobutyl phthalate: A similar ester compound used as a plasticizer in the polymer industry.

Dimethyl phthalate: Another phthalate ester with applications in plasticizers and insect repellents.

Uniqueness

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its dioxo-dihydro-isoindole core, which imparts distinct chemical and physical properties

Biological Activity

2-Methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (commonly referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A has the molecular formula C21H21NO4 and features a complex structure characterized by a dioxo isoindole moiety. Its chemical properties contribute to its biological activities, making it a subject of interest in pharmacological research.

The biological activity of compound A is primarily attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : Compound A exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for protecting cells from damage and may have implications in aging and degenerative diseases.

- Enzyme Inhibition : Preliminary studies suggest that compound A may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain management.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | COX inhibition | |

| Cytotoxicity | Inhibitory effects on cancer cells |

Case Studies

- Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that compound A exhibits cytotoxic effects against various cancer cell lines. For example, its growth inhibitory concentration (GI50) was found to be lower than that of standard chemotherapeutic agents in MCF-7 breast cancer cells. This suggests a promising avenue for further development as an anticancer agent.

- Anti-inflammatory Potential : A study examining the anti-inflammatory effects of compound A indicated that it significantly reduced inflammatory markers in animal models of arthritis. This aligns with its enzyme inhibition profile, particularly against COX enzymes.

Research Findings

Recent research has delved into the pharmacokinetics and bioavailability of compound A. Studies indicate that its lipophilicity enhances cellular uptake, which is beneficial for therapeutic applications. Additionally, molecular docking studies suggest strong binding affinities to target proteins involved in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.